

Analytical methods for N,2,6-trimethylcyclohexan-1-amine hydrochloride

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Compound of Interest

Compound Name:	<i>N,2,6-trimethylcyclohexan-1-amine hydrochloride</i>
CAS No.:	1269152-63-7
Cat. No.:	B1523734

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Analytical Methods for **N,2,6-Trimethylcyclohexan-1-amine Hydrochloride**: A Comprehensive Application Note

The Analytical Challenge of Alicyclic Amines

N,2,6-trimethylcyclohexan-1-amine hydrochloride (CAS: 1269152-63-7) is a sterically hindered, secondary alicyclic amine[1]. In modern drug discovery, alicyclic amine derivatives are highly valued as privileged scaffolds that provide rigid, three-dimensional orientations for pharmacophores, improving binding affinity and metabolic stability[2].

However, characterizing this specific compound presents a triad of analytical challenges:

- **Absence of a Chromophore:** The fully saturated cyclohexane ring and aliphatic methyl/amine groups lack a conjugated π -system. Traditional HPLC-UV methods (e.g., at 254 nm) are virtually blind to this molecule. Relying on low-wavelength UV (210 nm) introduces severe baseline drift and solvent interference.

- **Salt Form Volatility:** As a hydrochloride salt, the compound is non-volatile and prone to thermal degradation or adsorption in standard Gas Chromatography (GC) inlet liners[3].
- **Complex Stereochemistry:** The cyclohexane ring features three substituents (amine at C1, methyls at C2 and C6), creating multiple potential diastereomers (e.g., cis/trans relationships between the methyl groups and the axial/equatorial positioning of the amine).

As a Senior Application Scientist, my approach to this molecule abandons generic templates in favor of a targeted, orthogonal analytical strategy. We must use Charged Aerosol Detection (CAD) for liquid chromatography, in-situ free-basing for gas chromatography, and 2D-NMR for stereochemical validation.

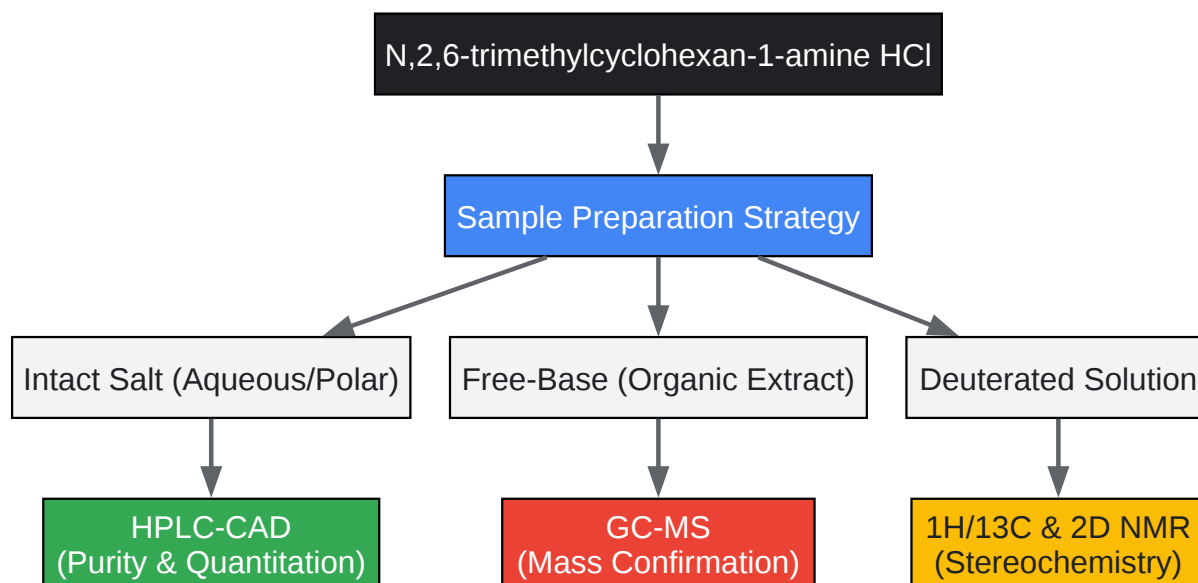
Physicochemical Profiling

Before executing any protocol, we must define the physical parameters that dictate our solvent and instrument choices. The data below summarizes the core properties of **N,2,6-trimethylcyclohexan-1-amine hydrochloride**[4].

Property	Value	Analytical Implication
Molecular Formula	C ₉ H ₁₉ N · HCl	Highly saturated; dictates the lack of UV absorbance.
Monoisotopic Mass (Free Base)	141.15175 Da[4]	Target m/z for LC-MS (ESI+) is [M+H] ⁺ 142.159.
Predicted pKa	~10.0 - 10.5	Remains fully protonated (cationic) at pH < 8.0. Requires high-pH mobile phases or ion-pairing for C18 retention.
Solubility	Water, Methanol, DMSO	Highly soluble in polar protic solvents due to the HCl salt lattice. Insoluble in non-polar organics (Hexane).

Visualizing the Analytical Strategy

To ensure comprehensive characterization without instrument contamination or data artifacts, the workflow must diverge based on the physical state required by the detector.



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Fig 1: Analytical decision tree for N,2,6-trimethylcyclohexan-1-amine HCl characterization.

Experimental Protocols & Methodologies

Protocol A: HPLC-CAD for Purity and Quantitation

Causality & Rationale: Since UV detection is unviable, we employ Charged Aerosol Detection (CAD). CAD provides a near-universal, mass-dependent response for all non-volatile analytes, independent of their optical properties[3]. Because the analyte is a polar salt, standard C18 columns will result in poor retention (elution in the void volume). We utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column to retain the protonated amine.

Step-by-Step Methodology:

- Column Selection: Phenomenex Kinetex HILIC (150 x 4.6 mm, 2.6 μ m) or equivalent.
- Mobile Phase Preparation:

- Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water (Adjusted to pH 3.0 with formic acid). The high buffer concentration is critical in HILIC to disrupt ionic interactions with the silica surface, preventing peak tailing.
- Mobile Phase B: 100% Acetonitrile.
- Gradient Program: Isocratic elution at 80% B / 20% A for 10 minutes. Flow rate: 1.0 mL/min.
- Sample Preparation: Dissolve 1.0 mg/mL of the sample in 80:20 Acetonitrile:Water. (Never inject 100% aqueous samples into a HILIC system, as it destroys the water-enriched layer on the stationary phase).
- CAD Settings: Evaporation temperature set to 35°C. Data collection rate: 10 Hz.

Self-Validating System Check: Inject a blank (diluent) followed by 5 replicates of a 0.1 mg/mL standard. The method is validated for routine use only if the blank shows no peaks at the retention time of the amine, and the Relative Standard Deviation (RSD) of the standard peak area is $\leq 2.0\%$.

Protocol B: GC-MS via In-Situ Free-Basing

Causality & Rationale: Injecting an amine hydrochloride directly into a GC inlet operating at 250°C causes thermal decomposition and irreversible adsorption of the HCl salt onto the active silanol groups of the glass liner. To achieve sharp peaks and accurate mass spectra, we must convert the salt to its volatile free-base form immediately prior to analysis.

Step-by-Step Methodology:

- Alkaline Extraction: Weigh ~10 mg of **N,2,6-trimethylcyclohexan-1-amine hydrochloride** into a 15 mL centrifuge tube. Add 2.0 mL of 1 M NaOH (aq) to fully deprotonate the amine.
- Organic Partitioning: Add 2.0 mL of Methyl tert-butyl ether (MTBE). MTBE is chosen over Dichloromethane (DCM) because it stays in the upper layer, making extraction easier, and avoids potential alkylation artifacts associated with halogenated solvents.
- Phase Separation: Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes.

- Analysis: Transfer the upper organic layer to a GC vial. Inject 1 μ L into a GC-MS equipped with a basic-deactivated column (e.g., DB-5MS with a base-deactivated liner).
- Oven Program: 50°C (hold 2 min) to 250°C at 15°C/min.

Self-Validating System Check: Perform a "Mock Extraction" using only the 1 M NaOH and MTBE. Run this blank prior to the sample. If the blank exhibits peaks at m/z 141, the MTBE is contaminated, and the extraction must be repeated with a higher purity solvent lot. This ensures the m/z 141 signal is definitively the target analyte[4].

Protocol C: Stereochemical Elucidation via 2D-NMR

Causality & Rationale: 1D proton (^1H) and carbon (^{13}C) NMR will confirm the basic connectivity of the molecule, but they cannot definitively prove the relative stereochemistry of the 2,6-dimethyl groups and the 1-methylamino group. To distinguish between the cis,cis, trans,trans, or cis,trans isomers, we must use Nuclear Overhauser Effect Spectroscopy (NOESY), which measures spatial proximity ($< 5 \text{ \AA}$) rather than through-bond connectivity.

Step-by-Step Methodology:

- Sample Prep: Dissolve 15 mg of the HCl salt in 0.6 mL of Deuterium Oxide (D_2O) or Methanol-d4 (CD_3OD).
- 1D Acquisition: Acquire standard ^1H (minimum 16 scans) and ^{13}C (minimum 512 scans) spectra at 298 K on a 400 MHz or higher spectrometer.
- 2D NOESY Acquisition: Set the mixing time (d_8) to 300-500 ms, optimized for small molecules.
- Interpretation: Look for cross-peaks between the protons of the C2/C6 methyl groups and the axial protons of the cyclohexane ring.

Self-Validating System Check: The assignment is self-validating when the NOESY cross-peaks form a closed logical loop. For example, if the C2 methyl protons show a strong NOE to the C6 methyl protons, they must be cis to each other. If they also show an NOE to the C1 proton, all three groups are on the same face of the ring. Any contradiction in these spatial distances immediately flags an incorrect structural assignment.

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